molecular formula C22H21N3O B2833656 1-Benzyl-N-(1-cyanoethyl)-N-cyclopropylindole-3-carboxamide CAS No. 2418712-52-2

1-Benzyl-N-(1-cyanoethyl)-N-cyclopropylindole-3-carboxamide

Cat. No. B2833656
CAS RN: 2418712-52-2
M. Wt: 343.43
InChI Key: KHZOGZFXENROIU-UHFFFAOYSA-N
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Description

1-Benzyl-N-(1-cyanoethyl)-N-cyclopropylindole-3-carboxamide, also known as CYCLOPROPYL-KETAMINE (CPK), is a novel compound that has gained significant attention in the field of neuroscience research. CPK is a derivative of ketamine, a well-known anesthetic drug, and has shown promising results in preclinical studies as a potential treatment for depression, anxiety, and other psychiatric disorders.

Mechanism of Action

The mechanism of action of CPK is not fully understood, but it is believed to involve the modulation of glutamate signaling in the brain. CPK has been shown to increase the release of glutamate in the prefrontal cortex, which is thought to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
CPK has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its antidepressant and anxiolytic effects, CPK has been shown to increase neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons. CPK has also been shown to increase synaptic plasticity, which is thought to be important for learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPK is its rapid and long-lasting antidepressant effects, which make it a promising candidate for the treatment of depression. CPK also has fewer side effects than ketamine, which is a major advantage for clinical use. However, CPK is still in the preclinical stage of development, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on CPK. One area of focus is to further elucidate its mechanism of action and how it modulates glutamate signaling in the brain. Another area of focus is to determine its safety and efficacy in humans, which will require clinical trials. Additionally, researchers may investigate the potential of CPK as a treatment for other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and bipolar disorder. Overall, the promising preclinical data on CPK suggest that it may have significant potential as a novel treatment for depression and anxiety.

Synthesis Methods

The synthesis of CPK involves the reaction of N-cyclopropylindole-3-carboxylic acid with benzyl chloride, followed by the addition of ethyl cyanoacetate and subsequent cyclization to form the final product. The synthesis process has been optimized to yield high purity and high yield of CPK.

Scientific Research Applications

CPK has been extensively studied in preclinical models for its potential therapeutic effects on depression and anxiety. Studies have shown that CPK has rapid and long-lasting antidepressant effects, similar to ketamine, but with fewer side effects. CPK has also been shown to have anxiolytic effects in animal models, suggesting its potential as a treatment for anxiety disorders.

properties

IUPAC Name

1-benzyl-N-(1-cyanoethyl)-N-cyclopropylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-16(13-23)25(18-11-12-18)22(26)20-15-24(14-17-7-3-2-4-8-17)21-10-6-5-9-19(20)21/h2-10,15-16,18H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZOGZFXENROIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N(C1CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-N-(1-cyanoethyl)-N-cyclopropylindole-3-carboxamide

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